molecular formula C12H15NO3Si B8548587 alpha-Trimethylsilyloxy-3,4-methylenedioxyphenylacetonitrile

alpha-Trimethylsilyloxy-3,4-methylenedioxyphenylacetonitrile

Cat. No. B8548587
M. Wt: 249.34 g/mol
InChI Key: VHBPPNAKNDLSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Trimethylsilyloxy-3,4-methylenedioxyphenylacetonitrile is a useful research compound. Its molecular formula is C12H15NO3Si and its molecular weight is 249.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO3Si

Molecular Weight

249.34 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-trimethylsilyloxyacetonitrile

InChI

InChI=1S/C12H15NO3Si/c1-17(2,3)16-12(7-13)9-4-5-10-11(6-9)15-8-14-10/h4-6,12H,8H2,1-3H3

InChI Key

VHBPPNAKNDLSIP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a nitrogen flushed magnetically stirred 3 L single neck round bottom flask fitted with a nitrogen inlet was charged 285 g (1.9 mol) of piperonal, 200 g (2.0 mol) of trimethylsilylcyanide, 0.2 g of potassium cyanide, 0.2 g of 18-crown-6 and 500 mL of methylene chloride. The mixture was stirred at ambient temperature for 75 min, during which time the reaction exothermed to 35° C. A second charge of 5 g of piperonal was added and the reaction stirred an additional 75 min. The reaction mixture was diluted with ether and 250 mL of saturated sodiuim bicarbonate solution was added. The mixture was stirred for 20 mm before partitioning. The organic layer was washed with another 250 mL portion of saturated sodiuim bicarbonate, twice with brine (300 mL), dried with sodium sulfate, filtered and concentrated leaving 489.6 g (481.4 g theoretical yield) of the title compound as a pale yellow oil. This was used as is without purification in the next step.
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

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